(3-Methoxybenzyl)methylamine hydrochloride
Description
(3-Methoxybenzyl)methylamine hydrochloride is a benzylamine derivative with the molecular formula C₉H₁₄ClNO. Structurally, it consists of a benzyl group substituted with a methoxy group at the 3-position and a methylamine moiety, which is protonated as a hydrochloride salt. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. Its methoxy group enhances solubility and modulates electronic properties, influencing reactivity in substitution or coupling reactions .
Properties
IUPAC Name |
1-(3-methoxyphenyl)-N-methylmethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO.ClH/c1-10-7-8-4-3-5-9(6-8)11-2;/h3-6,10H,7H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULXZDEBCLVOAAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=CC=C1)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5071-92-1 | |
| Record name | [(3-methoxyphenyl)methyl](methyl)amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxybenzyl)methylamine hydrochloride typically involves the reductive amination of 3-methoxybenzaldehyde with methylamine. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst . The reaction conditions often include a solvent like methanol or ethanol and a temperature range of 0-25°C.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. The purification process typically involves recrystallization or chromatography techniques to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
(3-Methoxybenzyl)methylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form primary amines or other reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and acids (e.g., hydrochloric acid) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3-methoxybenzaldehyde, while reduction could produce 3-methoxybenzylamine .
Scientific Research Applications
(3-Methoxybenzyl)methylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of various compounds.
Biology: The compound is utilized in the study of enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents and has potential therapeutic applications.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Methoxybenzyl)methylamine hydrochloride involves its interaction with specific molecular targets. It can act as a ligand for certain receptors or enzymes, modulating their activity. The pathways involved may include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
Butenafine Hydrochloride
Table 1: Pharmacological Comparison
| Compound | Target Enzyme | Primary Application |
|---|---|---|
| (3-Methoxybenzyl)methylamine HCl | N/A (intermediate) | Organic synthesis |
| Butenafine HCl | Squalene epoxidase | Antifungal agent |
3-Chloro-4-methoxybenzylamine Hydrochloride
- Molecular Formula: C₈H₁₁Cl₂NO
- Structural Features : Chloro and methoxy substituents at the 3- and 4-positions on the benzyl ring.
- Applications : Used in synthesizing bioactive molecules; the chloro group increases electrophilicity, favoring nucleophilic aromatic substitution .
- Key Differences: Higher reactivity in cross-coupling reactions compared to the methoxy-only analog. Potential toxicity differences due to chlorine’s electronegativity .
N-(3-Methoxybenzyl)-1-propanamine Hydrochloride
- Molecular Formula: C₁₁H₁₈ClNO
- Structural Features : A propylamine chain attached to the 3-methoxybenzyl group.
- Applications : Longer alkyl chain improves lipophilicity, enhancing blood-brain barrier penetration in CNS drug candidates .
- Key Differences: Increased molecular weight and altered solubility profile. Potential for varied metabolic stability compared to shorter-chain analogs .
Table 2: Structural and Physical Properties
| Compound | Molecular Weight (g/mol) | Substituents | Water Solubility |
|---|---|---|---|
| (3-Methoxybenzyl)methylamine HCl | ~195.67 | 3-OCH₃, CH₃NH₂·HCl | High |
| 3-Chloro-4-methoxybenzylamine HCl | 220.54 | 3-Cl, 4-OCH₃, NH₂·HCl | Moderate |
| N-(3-Methoxybenzyl)-1-propanamine HCl | 235.72 | 3-OCH₃, CH₂CH₂CH₂NH₂·HCl | Low (lipophilic) |
Functional and Toxicological Comparisons
Antagonism of Clostridial Neurotoxins
Biological Activity
(3-Methoxybenzyl)methylamine hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Chemical Formula : C10H14ClN
- Molecular Weight : 187.68 g/mol
- Functional Groups : Methoxy group (-OCH₃) attached to a benzylamine moiety.
These structural characteristics contribute to its unique biological properties, making it a subject of interest in medicinal chemistry.
This compound acts primarily as a ligand for various receptors and enzymes, modulating their activity. Its mechanism involves:
- Signal Transduction : Interaction with specific receptors can initiate intracellular signaling pathways.
- Metabolic Regulation : It may influence metabolic pathways, affecting cellular energy balance.
- Gene Expression Modulation : The compound can alter the expression of genes involved in various biological processes.
Biological Activities
Research has identified several biological activities associated with this compound:
- Antioxidant Properties : The compound exhibits antioxidant activity, which can protect cells from oxidative stress.
- Neuroprotective Effects : Studies suggest potential neuroprotective benefits, particularly in models of neurodegenerative diseases.
- Anticancer Activity : Preliminary findings indicate that it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with similar compounds is useful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (3-Methoxyphenyl)methylamine | Methoxy group on phenyl | Antioxidant and anticancer properties |
| (4-Methoxybenzyl)methylamine | Methoxy group in para position | Antimicrobial properties |
| (2-Methoxybenzyl)methylamine | Methoxy group in ortho position | Neuroprotective effects |
This table illustrates how variations in structure can influence biological activity and therapeutic potential.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Study on Neuroprotection : A study demonstrated that the compound could enhance neuronal survival in models of oxidative stress, suggesting its potential use in treating neurodegenerative conditions .
- Anticancer Research : In vitro studies revealed that this compound inhibited the growth of various cancer cell lines, indicating its potential as an anticancer agent .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
